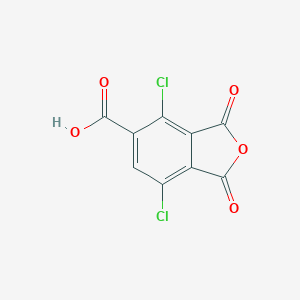

3,6-Dichlorotrimellitic anhydride

Übersicht

Beschreibung

3,6-Dichlorotrimellitic anhydride (CAS: 81742-10-1) is a chlorinated aromatic anhydride with the molecular formula C₉H₂Cl₂O₆ and a molecular weight of 276.01 g/mol. It is a key precursor for synthesizing dichlorinated fluoresceins (e.g., TET, HEX) and rhodamine dyes, which are extensively used in DNA sequencing and oligonucleotide labeling due to their high fluorescence efficiency . Its structure features two chlorine atoms at the 3 and 6 positions of the benzene ring and three carboxylic anhydride groups, conferring both electron-withdrawing effects and reactivity for nucleophilic substitution .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein gängiges Verfahren zur Herstellung von 3,6-Dichlorotrimellithsäureanhydrid besteht in der Reaktion von 3,6-Dichlorphthalsäureanhydrid mit einem Überschuss an Kohlenmonoxid in Gegenwart eines Katalysators . Das Reaktionsprodukt wird dann durch Kristallisation gereinigt, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 3,6-Dichlorotrimellithsäureanhydrid typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass die Verbindung die für ihre Anwendungen in verschiedenen Industrien erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,6-Dichlorotrimellithsäureanhydrid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Die Anhydridgruppe kann hydrolysiert werden, um die entsprechende Säure zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Alkohole, häufig unter basischen Bedingungen.

Hydrolyse: Typischerweise mit Wasser oder wässrigen Basen durchgeführt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Die Produkte hängen vom verwendeten Nukleophil ab und führen zu verschiedenen substituierten Derivaten.

Hydrolyse: Das Hauptprodukt ist 3,6-Dichlorotrimellithsäure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorescent Dyes

3,6-Dichlorotrimellitic anhydride serves as a precursor for synthesizing various dichlorinated fluoresceins and rhodamines, such as TET (Tetramethylrhodamine) and HEX (Hexachlorofluorescein). These compounds are extensively used in:

- Labeling Oligonucleotides : Fluorescent dyes facilitate the visualization of nucleic acids during molecular biology experiments.

- DNA Sequencing : The dyes improve the accuracy and efficiency of sequencing methods by providing distinct signals.

Table 1: Common Fluorescent Dyes Derived from this compound

| Dye Name | Application Area | Properties |

|---|---|---|

| TET | Nucleic Acid Labeling | High fluorescence, stability |

| HEX | DNA Sequencing | Bright signal, low background |

Polymer Chemistry

In polymer science, this compound is utilized to modify polymers to enhance their properties. It can be used to create cross-linked structures that improve thermal and mechanical stability.

- Case Study : Research has shown that incorporating this anhydride into polyesters can significantly increase their heat resistance and tensile strength, making them suitable for high-performance applications.

Safety Considerations

When handling this compound, it is essential to follow safety protocols due to its potential hazards. Proper personal protective equipment (PPE) should be worn to prevent skin and eye contact.

Wirkmechanismus

The primary mechanism of action of 3,6-Dichlorotrimellitic anhydride involves its role as a precursor in the synthesis of fluorescent dyes. The compound reacts with various amines and alcohols to form dichlorinated fluoresceins and rhodamines, which exhibit strong fluorescence properties. These dyes are then used to label oligonucleotides, enabling their detection and analysis in DNA sequencing .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anhydrides

Chemical Structure and Physical Properties

The following table summarizes structural and physical properties of 3,6-dichlorotrimellitic anhydride and analogous compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 81742-10-1 | C₉H₂Cl₂O₆ | 276.01 | Not reported | Two Cl substituents; three anhydride groups |

| Chlorendic Anhydride | 115-27-5 | C₉H₂Cl₆O₃ | 370.83 | 240–245 | Hexachloro endo-bicyclic structure |

| Tetrachlorophthalic Anhydride | 204975-24-6 | C₈Cl₄O₃ | 285.83 | 254–256 | Four Cl substituents; planar aromatic ring |

| Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 | 52.8 | Five-membered cyclic anhydride |

| Bis(trimellitic anhydride) anhydride | N/A | C₁₈H₆O₉ | 366.24 | 224–227 | Two trimellitic anhydride units linked |

Key Observations :

- Chlorendic Anhydride has a higher molecular weight due to six chlorine atoms and a bicyclic structure, making it thermally stable and suitable for flame-retardant polymers .

- Tetrachlorophthalic Anhydride ’s four chlorine atoms enhance its electron-deficient character, favoring reactions in epoxy resins and polyesters .

- Maleic Anhydride is smaller and less substituted, enabling rapid ring-opening reactions with nucleophiles like thiols (e.g., Ph₃P-mediated decarboxylative reactions) .

- Bis(trimellitic anhydride) anhydride is a crosslinking agent in polyimides, improving mechanical and thermal stability .

Thermal and Stability Properties

- This compound: Limited thermal data are available, but its chlorine substituents likely enhance thermal stability compared to non-halogenated analogs.

- Chlorendic Anhydride : High thermal stability (decomposition >300°C) due to its rigid bicyclic structure and chlorine content .

- Bis(trimellitic anhydride) anhydride : Melts at 224–227°C, making it suitable for high-temperature polyimide processing .

Research Findings and Data Gaps

- Synthetic Utility : this compound’s role in dye synthesis is well-documented, but its reactivity in polymer chemistry remains underexplored compared to tetrachlorophthalic or chlorendic anhydrides .

Biologische Aktivität

3,6-Dichlorotrimellitic anhydride (DCTA), with the chemical formula and CAS number 81742-10-1, is a significant compound in organic chemistry, particularly as a precursor for various fluorescent dyes. Its unique structure and reactivity make it a valuable substance in synthetic applications, especially in the development of fluorescent probes used in biological research.

General Properties

DCTA is characterized by its ability to form derivatives that exhibit fluorescence. This property is crucial for its application in biological assays and imaging techniques. The compound's molecular weight is 261.02 g/mol, and it has a high degree of solubility in organic solvents, which facilitates its use in various chemical reactions.

DCTA primarily acts through the formation of covalent bonds with amino acids and other biomolecules. This reactivity allows it to modify proteins and nucleic acids, leading to enhanced fluorescence properties. The mechanism involves the condensation reaction between DCTA and substituted 3-aminophenols, resulting in the formation of various rhodamine derivatives, which are widely used in DNA sequencing and other biological assays .

Case Studies

-

Fluorescent Dye Synthesis :

A study demonstrated the synthesis of novel fluorescent dyes using DCTA as a precursor. The reaction involved heating DCTA with 3-aminomethyl-4-methylphenol in polyphosphoric acid, yielding a dye with significant fluorescence properties suitable for DNA sequencing applications. The yield was quantified using UV/visible spectrophotometry . -

Protein Labeling :

Another application involved labeling proteins with DCTA-derived fluorophores, which allowed for tracking protein interactions in live cells. The study highlighted the efficiency of DCTA in producing stable labels that maintained their fluorescence under physiological conditions .

Toxicity and Safety

While DCTA has beneficial applications, its safety profile requires attention. It is classified as a potential irritant upon skin contact and inhalation. Proper handling protocols must be followed to mitigate exposure risks during laboratory use .

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H2Cl2O5 |

| Molecular Weight | 261.02 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.07 |

| GI Absorption | High |

| CYP Inhibition | CYP1A2 inhibitor |

Research Findings

Recent studies emphasize the versatility of DCTA in synthesizing various fluorescent compounds. Its role as a precursor has been instrumental in developing dyes for biological imaging, enabling researchers to visualize cellular processes with high precision .

Additionally, ongoing research aims to explore the potential of DCTA derivatives in therapeutic applications, particularly in targeted drug delivery systems where fluorescent tagging can aid in monitoring drug distribution within biological systems.

Q & A

Basic Research Questions

Q. What is the primary role of 3,6-Dichlorotrimellitic anhydride in synthesizing fluorescent dyes, and how is its purity critical for downstream applications?

- Answer : this compound serves as a key precursor for synthesizing dichlorinated fluoresceins (e.g., TET, HEX) and rhodamines, which are widely used in DNA sequencing and oligonucleotide labeling. Its purity (>98%) is essential to avoid side reactions and ensure consistent fluorescence properties. Impurities can disrupt the conjugation efficiency of dyes with biomolecules. Purification methods include recrystallization from solvents like 1,2-dichloroethane, followed by elemental analysis (C, H, O content) and melting point verification (224–227°C) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Answer : Key techniques include:

- Elemental Analysis : Quantifies C, H, and O content to confirm stoichiometry (e.g., via Geller Laboratories’ protocols) .

- Melting Point Determination : Validates crystallinity and purity (e.g., Kofler hot stage instrumentation) .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) identifies structural integrity and detects hydrolyzed byproducts .

- HPLC : Anion-exchange HPLC with UV detection (254 nm) monitors reaction progress and purity .

Q. How should researchers prepare and store stock solutions of this compound for experimental use?

- Answer : Dissolve the compound in anhydrous DMSO (10 mM working concentration) to prevent hydrolysis. Store aliquots at -20°C to -80°C in light-protected vials. Avoid repeated freeze-thaw cycles, as moisture ingress can degrade the anhydride into its carboxylic acid form (3,6-Dichlorotrimellitic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes, such as unexpected hemi-maleate salt formation instead of maleimides?

- Answer : When reacting this compound derivatives (e.g., exo-3,6-epoxy-tetrahydrophthalic anhydride) with amines, hydrolysis of the anhydride ring can occur, leading to hemi-maleate salts. To validate products:

- Perform ¹H NMR to detect characteristic olefinic proton shifts (~6.04–6.08 ppm for hemi-maleates vs. ~6.8–7.2 ppm for maleimides).

- Use HPLC-MS to confirm molecular weights and stoichiometry (e.g., +18 Da for hydrolyzed products).

- Control reaction conditions by using anhydrous solvents and inert atmospheres to suppress hydrolysis .

Q. What computational or experimental approaches elucidate the stereoselectivity of Diels-Alder reactions involving anhydride derivatives?

- Answer : For reactions like furan-maleic anhydride cycloadditions:

- DFT Calculations : Compare transition-state barriers (e.g., CCSD(T) level) to predict endo/exo preferences.

- Kinetic Studies : Measure rate constants (e.g., via ¹H NMR time-course experiments) to distinguish thermodynamic vs. kinetic control.

- Retro-Diels-Alder Analysis : Monitor thermal stability of adducts to identify reversible pathways .

Q. How can this compound be tailored for novel applications beyond fluorescent labeling, such as in polymer chemistry or enzyme inhibition?

- Answer :

- Polymer Functionalization : Use the anhydride as a crosslinking agent in epoxy resins. Optimize reactivity by adjusting curing agents (e.g., amines) and temperature .

- Enzyme Probes : Synthesize covalent inhibitors by conjugating the anhydride to bioactive scaffolds (e.g., kinase-targeting moieties). Validate inhibition via enzymatic assays and X-ray crystallography .

Eigenschaften

IUPAC Name |

4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl2O5/c10-3-1-2(7(12)13)6(11)5-4(3)8(14)16-9(5)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUQMPDZMXSVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Cl)C(=O)OC2=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579115 | |

| Record name | 4,7-Dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81742-10-1 | |

| Record name | 4,7-Dichloro-1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81742-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorotrimellitic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.